molecular formula C16H10N2O4 B1596920 N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide CAS No. 20958-66-1

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide

Cat. No.: B1596920
CAS No.: 20958-66-1
M. Wt: 294.26 g/mol
InChI Key: FERUHHWVLZNKMW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of naphthalene diimide research, which has been extensively explored over the past decade according to comprehensive surveys of the field. The compound's discovery and characterization can be traced to systematic investigations into functionalized naphthalene derivatives, where researchers sought to develop materials with enhanced electronic properties and supramolecular capabilities. Historical documentation indicates that naphthalenetetracarboxylic diimide compounds have been recognized for their redox-active properties and their ability to form stable radical anions since the early investigations into organic electronic materials.

The synthetic pathway for this compound was established through the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with methylamine, representing a fundamental advancement in the preparation of alkyl-substituted naphthalene diimides. This synthetic approach demonstrated yields of approximately 97% under optimized reaction conditions, involving heating in aqueous media for three hours. The development of this compound contributed to the broader understanding of how structural modifications to the naphthalene diimide core could influence electronic properties and supramolecular behavior.

Early characterization efforts revealed the compound's distinctive properties, including its molecular weight of 294.26 grams per mole and its classification under the Chemical Abstracts Service number 20958-66-1. These initial discoveries laid the foundation for subsequent investigations into the compound's applications in various technological domains, from organic electronics to supramolecular chemistry. The historical trajectory of this compound reflects the evolution of organic materials science, where systematic structural modifications have led to enhanced understanding of structure-property relationships in aromatic diimide systems.

Structural Classification Within the Naphthalene Diimide Family

This compound occupies a distinctive position within the naphthalene diimide family, characterized by its specific substitution pattern and molecular architecture. The compound belongs to the broader class of naphthalenetetracarboxylic diimides, which are recognized as some of the simplest yet most functionally important naphthalene diimides available. The structural framework consists of a naphthalene core functionalized with four carboxylic acid derivatives that form two imide groups, with methyl substituents attached to the nitrogen atoms of each imide functionality.

The molecular structure of this compound can be systematically compared with other members of the naphthalene diimide family through analysis of key structural parameters. According to crystallographic and computational studies, the compound maintains the characteristic planar aromatic core structure that defines naphthalene diimides, while the methyl substituents provide specific electronic and steric influences. The compound's systematic name, 2,7-Dimethylbenzo[lmn]phenanthroline-1,3,6,8(2H,7H)-tetrone, reflects its complex polycyclic structure and the specific positioning of functional groups.

Table 1: Structural Comparison of Key Naphthalene Diimide Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern CAS Number
This compound C₁₆H₁₀N₂O₄ 294.26 N-methyl substituted 20958-66-1
Naphthalenetetracarboxylic diimide C₁₄H₆N₂O₄ 266.21 Unsubstituted -
N,N'-Diphenyl-1,4,5,8-naphthalenetetracarboxylic diimide C₂₆H₁₄N₂O₄ 418.40 N-phenyl substituted -

Within the naphthalene diimide classification system, the compound represents a core-unsubstituted variant with selective nitrogen functionalization. This structural arrangement distinguishes it from core-substituted naphthalene diimides, which feature additional substituents on the aromatic ring system itself. The methyl substitution pattern influences both the electronic properties and the supramolecular assembly behavior of the compound, as demonstrated through various characterization studies using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

The compound's position within the naphthalene diimide family is further defined by its specific electronic characteristics, including its redox potential and electron-accepting capabilities. Comparative electrochemical studies have shown that naphthalenetetracarboxylic diimide compounds typically exhibit stable radical anion formation at potentials around -1.10 volts versus the ferrocene/ferrocenium couple in dichloromethane. The methyl substituents in this compound provide electronic modulation while maintaining the fundamental redox-active character that defines this compound class.

Significance in Organic Electronics and Supramolecular Chemistry

The significance of this compound in organic electronics stems from its exceptional electron-accepting properties and its ability to form stable radical anions under electrochemical conditions. Research has demonstrated that naphthalenetetracarboxylic diimide compounds exhibit reversible two-step one-electron reductions at relatively low potentials, making them attractive candidates as small molecule acceptors for various molecular electronic applications. The compound's extended conjugated ring system combined with electron-withdrawing carbonyl groups provides the electronic structure necessary for efficient electron transport in organic electronic devices.

In lithium battery applications, derivatives of naphthalenetetracarboxylic diimide have shown promising performance characteristics as cathode materials. Studies of N,N'-diphenyl-1,4,5,8-naphthalenetetracarboxylic diimide revealed initial discharge capacities of 170 milliampere-hours per gram at current densities of 25 milliamperes per gram, with capacity retention of 119 milliampere-hours per gram after 100 cycles. These findings suggest that structural modifications to the basic naphthalenetetracarboxylic diimide framework, such as the methyl substitution present in the target compound, could yield materials with enhanced electrochemical stability and performance in energy storage applications.

Table 2: Electrochemical Properties of Naphthalene Diimide Compounds

Property Value Measurement Conditions Reference
First reduction potential -1.10 V vs. Fc/Fc⁺ in dichloromethane
Radical anion stability Stable Ambient conditions
Electron affinity High Extended conjugation
Reversible redox cycles Two-step One-electron reductions

The supramolecular chemistry applications of this compound arise from its tendency to form charge-transfer complexes and its capacity for molecular recognition interactions. The compound's planar structure and electron-acceptor properties enable it to intercalate into DNA structures, providing potential applications in medicinal chemistry and molecular biology research. Additionally, the compound demonstrates the ability to form rotaxanes and catenanes through interactions with crown ethers, establishing its utility in the construction of mechanically interlocked molecular architectures.

Recent investigations have revealed that naphthalene diimide compounds can form supramolecular tessellations through intermolecular interactions, leading to two-dimensional honeycomb triangular and hexagonal tiling patterns. These supramolecular assemblies demonstrate solvent-dependent behavior, where different solvents lead to distinct packing arrangements and stoichiometric ratios in cocrystal formations. The ability to control supramolecular organization through external parameters makes this compound valuable for the development of responsive materials and molecular switches.

Furthermore, research has shown that naphthalene diimide compounds can form ambient stable radical ions through phosphonium substitution, providing pathways for green synthetic approaches and electron transfer chemistry applications. The compound's versatility in forming host-guest complexes extends to interactions with carbon-based guests such as fullerenes and extended aromatic molecules, demonstrating its potential in the development of molecular recognition systems and sensing applications. These diverse applications underscore the fundamental importance of this compound in advancing both fundamental understanding and practical applications in organic electronics and supramolecular chemistry.

Properties

IUPAC Name

6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c1-17-13(19)7-3-5-9-12-10(16(22)18(2)15(9)21)6-4-8(11(7)12)14(17)20/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERUHHWVLZNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376218
Record name 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20958-66-1
Record name 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The most direct and commonly used method involves the reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with methylamine under heating in aqueous media:

$$
\text{1,4,5,8-naphthalenetetracarboxylic dianhydride} + 2 \ \text{CH}3\text{NH}2 \rightarrow \text{N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide}
$$

Experimental Conditions and Yields

  • Reactants : 1,4,5,8-naphthalenetetracarboxylic dianhydride and methylamine (aqueous solution or gas).
  • Solvent : Water.
  • Temperature and Time : Heating at reflux or elevated temperature for approximately 3 hours.
  • Yield : High yields reported, up to 97%.
  • Purification : Product isolation typically involves filtration and washing, yielding a pure diimide compound.

This method is straightforward, efficient, and scalable, making it the standard approach in both academic and industrial settings.

Precursor Preparation: Synthesis of 1,4,5,8-Naphthalenetetracarboxylic Dianhydride

Since the dianhydride is the key starting material for the diimide, its preparation methods are crucial.

Industrial Routes to 1,4,5,8-Naphthalenetetracarboxylic Acid/Dianhydride

Three main industrial synthetic routes have been developed for the acid precursor, which is subsequently dehydrated to the dianhydride:

Route No. Raw Material Key Steps Advantages Disadvantages
1 Pyrene Chlorination → Hydrolysis → Oxidation Established since 1966 Multiple steps, harsh conditions
2 Acenaphthene Friedel-Crafts acylation → Ring closure Direct ring formation Requires anhydrous conditions, waste acid
3 Naphthalene Friedel-Crafts acylation → Oxidation-Hydrolysis Economical raw material Long reaction steps, severe hydrolysis conditions, large waste generation

These routes have limitations including environmental concerns due to waste acid and metal salt byproducts, and severe reaction conditions.

Novel Catalytic Carbon Dioxide Fixation Method

A recent advanced method synthesizes 1,4,5,8-naphthalenetetracarboxylic acid directly from naphthalene and carbon dioxide using a palladium-silver bimetallic catalyst system with a Mannich base ligand:

  • Catalysts : Palladium acetate and silver triflate.
  • Ligand : Specific Mannich base ligand critical for catalytic efficiency.
  • Solvent : Dioxane.
  • Conditions : Heating at 60–90 °C under CO2 atmosphere for 6–12 hours.
  • Yield : Up to 89.2% with 99.5% purity.
  • Mechanism : Synergistic catalysis where silver activates naphthalene to form a silver salt intermediate, which palladium converts to a palladium salt intermediate, followed by nucleophilic attack by CO2 to form the tetracarboxylic acid.
  • Advantages : Mild conditions, high yield, environmentally friendly, avoids harsh reagents and waste generation, suitable for scale-up.

Example synthesis data:

Parameter Value
Naphthalene 38.8 g (0.3 mol)
Palladium acetate 3.4 g (0.015 mol)
Silver triflate 3.9 g (0.015 mol)
Ligand L1 9.2 g (0.03 mol)
Solvent (Dioxane) 388 g
Temperature 80 °C
Reaction time 6 hours
CO2 introduced 3 mol
Product yield 81.8 g (89.2%)
Product purity 99.5%

This method represents a significant advance in sustainable synthesis of the key precursor for diimide preparation.

Summary Table of Preparation Methods for this compound

Step Method Description Reaction Conditions Yield (%) Notes
Dianhydride synthesis Traditional routes (pyrene, acenaphthene, naphthalene) Varied; often harsh, multi-step 70–90 Environmental concerns, waste generation
Dianhydride synthesis Pd-Ag catalyzed CO2 fixation from naphthalene 60–90 °C, 6–12 h, dioxane solvent ~89 Mild, green, high purity, scalable
Diimide formation Reaction of dianhydride with methylamine in water Heating, ~3 h ~97 Straightforward, high yield, industrially used

Research Findings and Notes

  • The imidization step is well-established and yields the N,N'-dimethyl diimide efficiently.
  • The bottleneck is often the preparation of the dianhydride precursor; hence, advances in its synthesis directly impact the overall process.
  • The novel catalytic method using palladium-silver synergistic catalysis and Mannich base ligands provides a more sustainable and industrially viable route to the precursor acid.
  • Ligand selection is critical; conventional ligands such as triphenylphosphine are ineffective in the catalytic CO2 fixation reaction.
  • The catalytic method reduces waste and energy consumption, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalenetetracarboxylic derivatives, which can be further utilized in different applications .

Scientific Research Applications

Organic Electronics

N-Type Organic Semiconductor
N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide is primarily recognized for its role as an n-type organic semiconductor. Its unique electronic properties make it suitable for use in various electronic devices such as:

  • Organic Field-Effect Transistors (OFETs) : NDI exhibits high electron mobility, making it a promising candidate for OFET applications. Studies have shown that devices utilizing NDI can achieve superior performance compared to traditional materials.
  • Organic Photovoltaics (OPVs) : The compound's ability to form stable thin films enhances its utility in OPVs, where it serves as an electron acceptor. Research indicates that incorporating NDI into OPV structures can improve overall efficiency due to its favorable energy level alignment .

Materials Science

Thin Film Formation
The ability of NDI to form stable films is advantageous in materials science. Its derivatives have been explored for:

  • Molecular Layer Epitaxy (MLE) : NDI derivatives are utilized in MLE to create organic superlattices that exhibit unique photophysical properties. This application allows for the development of advanced materials with tailored electronic characteristics .
  • Phototransistors : Recent studies have demonstrated the effectiveness of NDI-based materials in creating high-performance visible-blind UV phototransistors, showcasing their versatility in optoelectronic applications .

Biomedical Applications

Antitumor and Antimicrobial Properties
this compound has shown promising biological activity:

  • Antitumor Activity : Research indicates that NDI derivatives can inhibit cancer cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species generation. This property positions NDI as a potential candidate for cancer therapeutics.
  • Antimicrobial Applications : The compound has been investigated for its antimicrobial properties against Gram-negative and Gram-positive bacteria. Structural modifications have enhanced its efficacy, particularly when combined with positively charged amino acids like lysine .

Comparative Data Table

The following table summarizes key properties and applications of this compound compared to its derivatives:

Compound NameApplication AreaKey Properties
N,N'-Dimethyl-NDIOrganic ElectronicsHigh electron mobility
N,N'-Dihexyl-NDIMaterials ScienceEnhanced solubility
N,N'-Diphenyl-NDIOrganic PhotovoltaicsImproved electronic properties
N,N'-Dimethyl-NDIAntitumor and AntimicrobialInduces apoptosis; antimicrobial activity

Case Studies

Case Study 1: Organic Field-Effect Transistors
A study demonstrated that devices made from N,N'-Dimethyl-NDI exhibited electron mobilities exceeding 2 cm²/Vs, significantly outperforming many conventional organic semiconductors. The research highlighted the importance of molecular design in optimizing electronic performance.

Case Study 2: Antitumor Activity
In vitro tests conducted on various cancer cell lines revealed that specific NDI derivatives could reduce cell viability by over 70%, suggesting strong potential as antitumor agents. Further investigations into their mechanisms of action are ongoing.

Mechanism of Action

The mechanism of action of N,N’-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide involves its redox activity. The compound can form stable radical anions, which are crucial for its electron-accepting properties. These properties are attributed to the extended conjugated ring system and electron-withdrawing carbonyl groups. The compound’s ability to accept electrons makes it suitable for applications in electronic devices and supramolecular chemistry .

Comparison with Similar Compounds

Fluorinated Derivatives :

  • N,N'-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)-1,4,5,8-naphthalenetetracarboxylic diimide (NTCDI-C8F) shows enhanced electron mobility (0.12 cm²/V·s) in organic transistors due to fluorinated chains improving interfacial compatibility with electrodes .
  • This compound lacks such fluorination, limiting its use in optoelectronic devices.

Charge-Transfer Cocrystals :

  • Cocrystals of this compound with coronene exhibit red-shifted fluorescence due to excited-state charge transfer, whereas its ethyl-substituted analog (NDI-2) forms distinct stacking modes with altered emission profiles .

Solubility and Processability

Compound Substituent Solubility in Organic Solvents Application Impact Reference
N,N'-Bis[p-phenylamino(phenyl)]-1,4,5,8-naphthalenetetracarboxylic diimide (DNTD) p-Phenylamino Low (insoluble in most solvents) Challenges in solution processing
This compound Methyl Moderate (soluble in DMF at elevated temperatures) Suitable for thermal processing
N,N'-Bis(4-trifluoromethoxybenzyl)-1,4,5,8-naphthalenetetracarboxylic diimide (NDI-BOCF3) Trifluoromethoxybenzyl High Enhanced film-forming ability for semiconductors

Biological Activity

N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide (NDI) is a compound of significant interest due to its biological activity and potential applications in various fields such as organic electronics and antimicrobial agents. This article explores the biological activity of NDI, focusing on its interactions with biological systems, mechanisms of action, and implications for therapeutic development.

  • Molecular Formula : C16_{16}H10_{10}N2_2O4_4
  • Molecular Weight : 294.26 g/mol
  • Density : 1.55 g/cm³
  • Boiling Point : 534.6°C
  • Flash Point : 267.6°C

Antimicrobial Properties

Research has shown that derivatives of NDI exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study indicated that modifications to the NDI structure, particularly increasing positive charge through the incorporation of amino acids like L-lysine, significantly enhanced antimicrobial efficacy. Compounds with one NDI unit and at least seven lysine residues were identified as optimal for antimicrobial activity while demonstrating low toxicity to mammalian cell lines .

DNA/RNA Interaction

NDI has been shown to interact strongly with double-stranded DNA (dsDNA) and RNA through intercalation mechanisms. Novel amino acid-NDI conjugates demonstrated selective binding to GC-rich DNA sequences, which was confirmed by fluorimetric responses that varied based on the linker length between the amino acid and the NDI . This selectivity is crucial for developing targeted therapies that minimize off-target effects.

The mechanisms underlying the biological activity of NDI derivatives include:

  • Intercalation : The planar structure of NDI allows it to intercalate between base pairs in nucleic acids, disrupting normal function and potentially leading to cell death in pathogens.
  • Charge Interactions : The positive charges introduced by amino acid substitutions enhance binding affinity to negatively charged nucleic acids, facilitating more effective targeting .
  • Selectivity for Quadruplex Structures : Some NDI derivatives have shown a preference for binding G-quadruplex structures found in telomeric regions of DNA, which are associated with cancer cell proliferation .

Study 1: Antimicrobial Activity Assessment

A combinatorial approach was employed to synthesize various NDI derivatives linked with cationic peptides. The study found that increasing the positive charge improved antimicrobial activity against a range of bacterial strains while maintaining low cytotoxicity against human cells. The optimal structure contained a single NDI unit combined with multiple lysine residues .

Study 2: DNA Binding Dynamics

In a separate investigation, researchers synthesized dicationic NDI derivatives linked to unnatural amino acids. These compounds exhibited strong binding affinities for dsDNA and RNA, with distinct fluorescence properties depending on the sequence composition. The study highlighted the potential for using these compounds in diagnostic applications due to their selective binding characteristics .

Table 1: Summary of Biological Activities of NDI Derivatives

Compound TypeActivity TypeTarget Organism/StructureKey Findings
NDI-Amino Acid ConjugatesAntimicrobialGram-positive & Gram-negative bacteriaEnhanced activity with increased positive charge
Dicationic NDIsDNA/RNA BindingdsDNA/RNASelective binding to GC-rich sequences
Quadruplex Selective LigandsCancer TherapeuticsTelomeric G-quadruplexHigh selectivity and cytotoxicity towards cancer cells

Q & A

Q. What are the standard synthetic routes for preparing N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide (NDI-Me), and how do reaction conditions influence purity and yield?

The synthesis typically starts with 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) reacting with methylamine. Key steps include:

  • Aminolysis : NTCDA is refluxed with excess methylamine in a polar aprotic solvent (e.g., DMF or DMSO) under inert gas (N₂) to form the diimide core.
  • Purification : Recrystallization from dichloromethane or chromatography is used to isolate the product, achieving >97% purity .
  • Critical factors : Reaction temperature (100–140°C), solvent choice, and stoichiometric excess of methylamine are crucial for avoiding side products like partially substituted derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing NDI-Me, and what key data should be prioritized?

  • UV-Vis/fluorescence spectroscopy : Identify π-π* transitions (λₐᵦₛ ~340–380 nm) and monitor aggregation-induced quenching for solubility studies .
  • XRD : Resolve crystal packing patterns (e.g., herringbone vs. columnar stacking) to correlate with charge transport properties .
  • Cyclic voltammetry : Determine redox potentials (e.g., LUMO levels ~−4.1 eV) to assess electron-accepting capability for electronic applications .

Advanced Research Questions

Q. How do alkyl substituents (e.g., methyl vs. ethyl) on the NDI core influence mechanical flexibility in organic crystals, and what experimental approaches validate these effects?

Substituent length and branching modulate intermolecular interactions:

  • Methyl groups : Enhance rigidity via tighter π-π stacking (interplanar spacing ~3.4 Å), leading to brittle behavior in NDI-Me .
  • Ethyl/propyl groups : Introduce steric bulk, reducing stacking cohesion and enabling plastic deformation .
  • Methodology : Nanoindentation quantifies elastic modulus (e.g., 12–18 GPa for NDI-Me) and fracture toughness, while molecular dynamics simulations model slip planes and dislocation dynamics .

Q. What strategies resolve contradictions in reported electron mobility values for NDI-Me-based semiconductors, particularly under ambient vs. inert conditions?

Discrepancies arise from film morphology and environmental doping:

  • Film deposition : Spin-coating vs. vapor deposition affects crystallinity; annealing at 150°C improves grain alignment, enhancing mobility from 0.05 to 0.23 cm²/Vs .
  • Ambient stability : Fluorinated side chains (e.g., in 5FPE-NTCDI) mitigate moisture/O₂-induced traps, stabilizing n-type transport .
  • Validation : Combine field-effect transistor (FET) measurements with X-ray photoelectron spectroscopy (XPS) to correlate mobility with surface oxidation levels .

Q. How can structure-activity relationships (SARs) guide the design of NDI-Me derivatives for anticancer activity, and what assays confirm mechanistic hypotheses?

Key modifications include:

  • Aromatic substituents : Electron-withdrawing groups (e.g., –NO₂) enhance DNA intercalation, while methoxy groups improve telomerase inhibition (IC₅₀ ~0.2 µM) .
  • Linker length : Three-carbon spacers optimize binding to G-quadruplex DNA, confirmed via FRET-melting assays and molecular docking .
  • Mechanistic assays : Caspase-3 activation assays and ERK phosphorylation profiling differentiate apoptotic vs. oxidative stress pathways .

Q. What methodologies are employed to analyze NDI-Me’s supramolecular self-assembly into functional nanostructures, and how do solvent polarity and concentration dictate morphology?

  • Solvent effects : Polar solvents (e.g., water/THF mixtures) promote H-aggregation (blue-shifted UV-Vis peaks), while nonpolar solvents favor J-aggregates (red-shifted peaks) .
  • Concentration-dependent assembly : Dynamic light scattering (DLS) and TEM track nanotube formation (diameter ~20 nm) at critical aggregation concentrations (CAC ~10⁻⁵ M) .
  • Stimuli-responsive behavior : pH or redox triggers (e.g., dithiothreitol) disassemble/reassemble structures, monitored via circular dichroism (CD) .

Contradiction Analysis and Experimental Design

Q. How do conflicting reports on NDI-Me’s electrochemical stability in lithium-ion batteries inform the design of cycling tests?

Contradictions arise from electrolyte compatibility and electrode architecture:

  • Electrolyte optimization : Use 1 M LiPF₆ in EC/DMC (1:1) to minimize side reactions, achieving 80% capacity retention after 500 cycles .
  • Composite electrodes : Blend NDI-Me with conductive carbon (e.g., Ketjen Black) to mitigate pulverization, validated via SEM post-cycling .
  • Advanced diagnostics : Operando XRD identifies phase transitions, while electrochemical impedance spectroscopy (EIS) tracks SEI formation .

Q. What experimental frameworks reconcile differences in NDI-Me’s binding modes to DNA vs. G-quadruplex structures?

  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ ~10⁶ M⁻¹ for duplex DNA vs. 10⁷ M⁻¹ for G-quadruplex) .
  • Structural validation : Co-crystallization with oligonucleotides and molecular dynamics simulations resolve intercalation vs. groove-binding modes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide
Reactant of Route 2
N,N'-Dimethyl-1,4,5,8-naphthalenetetracarboxylic diimide

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